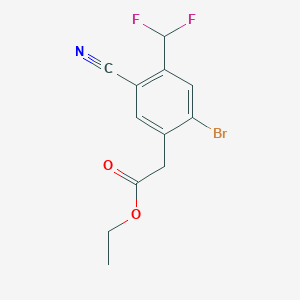
Ethyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate
Descripción general
Descripción
Ethyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is a chemical compound with the molecular formula C12H10BrF2NO2 and a molecular weight of 318.11 g/mol. This compound is notable for its applications in various scientific fields, including organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate typically involves the bromination of a precursor compound followed by esterification. One common method includes:
Bromination: The starting material, 2-cyano-4-(difluoromethyl)phenylacetic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Esterification: The brominated intermediate is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenylacetate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of ethyl 2-amino-5-cyano-4-(difluoromethyl)phenylacetate.
Oxidation: Formation of ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is utilized in various scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which Ethyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate exerts its effects depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and cyano groups can interact with active sites of enzymes, altering their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
- Ethyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate
- Ethyl 2-bromo-5-cyano-3-(difluoromethyl)phenylacetate
- Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)phenylacetate
Comparison: Ethyl 2-bromo-5-cyano-4-(difluoromethyl)phenylacetate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. The presence of the difluoromethyl group, in particular, distinguishes it from similar compounds, potentially offering enhanced stability and bioavailability.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
ethyl 2-[2-bromo-5-cyano-4-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)4-7-3-8(6-16)9(12(14)15)5-10(7)13/h3,5,12H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFULSYPGGDTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















